Racemic Arimoclomol Maleate
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Overview
Description
Racemic Arimoclomol Maleate is a chemical compound with the molecular formula C18H24ClN3O7 and a molecular weight of 429.85 g/mol . It is an investigational drug primarily developed for the treatment of neurodegenerative diseases such as Niemann-Pick Disease Type C and amyotrophic lateral sclerosis . The compound functions by stimulating a normal cellular protein repair pathway through the activation of molecular chaperones .
Mechanism of Action
Target of Action
Racemic Arimoclomol Maleate primarily targets molecular chaperones . These are proteins that assist in the folding and unfolding of other macromolecules in the cell .
Mode of Action
This compound is designed to stimulate a natural cellular repair pathway by activating these molecular chaperones . It uses a unique co-induction mechanism, where it functions by stimulating a normal cellular protein repair pathway through the activation of these molecular chaperones .
Biochemical Pathways
It is known that the drug acts on multiple fronts to help clear lipid build-up in cells, which improves lysosomal function . Lysosomes are cellular organelles that contain enzymes to digest cellular waste and foreign substances .
Pharmacokinetics
It is known that the drug is orally administered .
Result of Action
The activation of molecular chaperones by this compound is believed to have therapeutic efficacy for a broad range of diseases . This is because damaged proteins, called aggregates, are thought to play a role in many diseases . By stimulating the repair pathway, the drug helps to clear these aggregates, thereby reducing their harmful effects .
Biochemical Analysis
Biochemical Properties
Racemic Arimoclomol Maleate is designed to stimulate a natural cellular repair pathway by activating compounds called “molecular chaperones” . It uses a unique ‘molecular chaperone’ co-induction mechanism . The small molecule drug candidate is believed to function by stimulating a normal cellular protein repair pathway through the activation of "molecular chaperones" .
Cellular Effects
This compound acts on multiple fronts to help clear lipid build-up in cells which improves lysosomal function . It is believed to function by stimulating a normal cellular protein repair pathway through the activation of "molecular chaperones" . Since damaged proteins called aggregates are thought to play a role in many diseases, it is believed that activation of molecular chaperones could have therapeutic efficacy for a broad range of diseases .
Molecular Mechanism
It is believed to function by stimulating a normal cellular protein repair pathway through the activation of "molecular chaperones" . This suggests that it may exert its effects at the molecular level by binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Long-term data from the arimoclomol expanded access program (EAP: NCT04316637) for the treatment of Niemann-Pick disease type C (NPC) was featured in an oral presentation during the Society for Inherited Metabolic Disorders(SIMD) 45thAnnual Meeting . The data demonstrated a consistent safety profile .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Racemic Arimoclomol Maleate involves the regioselective and enantiospecific synthesis from chiral glycidyl derivatives . The process begins with ®-(−)-glycidyl nosylate, which undergoes a series of reactions to retain chiral integrity and produce enantiopure arimoclomol . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the transformation.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the resolution of racemic mixtures to obtain the desired enantiomer, followed by purification steps such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Racemic Arimoclomol Maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols or amines .
Scientific Research Applications
Racemic Arimoclomol Maleate has a wide range of scientific research applications:
Comparison with Similar Compounds
Bimoclomol: Another heat shock protein co-inducer with similar mechanisms of action.
BRX-220: A citrate salt formulation of arimoclomol, also developed for neurodegenerative diseases.
Uniqueness: Racemic Arimoclomol Maleate is unique due to its specific activation of molecular chaperones and its potential therapeutic applications in a broad range of neurodegenerative diseases . Unlike other compounds, it selectively enhances the heat shock response only in stressed cells, minimizing potential side effects .
Properties
CAS No. |
289893-24-9 |
---|---|
Molecular Formula |
C14H20ClN3O3. C4H4O4 |
Molecular Weight |
313.79 116.07 |
Appearance |
Solid powder |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
N-[2-Hydroxy-3-(1-piperidinyl)propoxy]-3-Pyridinecarboximidoyl Chloride 1-Oxide (2Z)-2-Butenedioate Maleate |
Origin of Product |
United States |
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